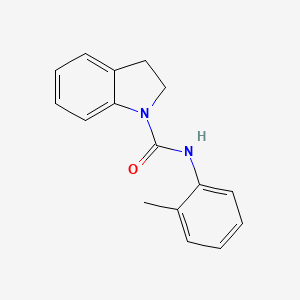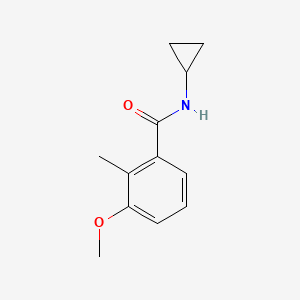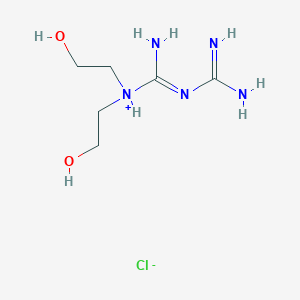
1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride
説明
“1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride” is a chemical compound with the molecular formula C6H16ClN5O2 . It is used as an intermediate in pharmaceutical research and development .
Molecular Structure Analysis
The molecular structure of “1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride” is represented by the formula C6H16ClN5O2 . For a detailed structural analysis, you may refer to resources like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride” can be found in databases like PubChem . It provides information such as structure, chemical names, and classification.科学的研究の応用
Synthesis and Structural Characterization
1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride is used in the synthesis of various biguanides. Lebel et al. (2005) described the synthesis of monohydrochloride salts of diverse 1-arylbiguanides and 1,5-diarylbiguanides, which involved the reaction of anilinium chlorides with dicyandiamide or sodium dicyanamide. The structures of these compounds were fully characterized by spectroscopic methods and X-ray crystallography (Lebel, Maris, Duval, & Wuest, 2005).
Antibacterial Properties
1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride derivatives have shown significant antibacterial properties. Coburn et al. (1978) synthesized a series of alkyl bis(biguanide) analogues and evaluated them in vitro for their antibacterial and antiplaque properties against dental plaque-forming microorganisms (Coburn, Baker, Evans, Genco, & Fischman, 1978).
Characterization Studies
Biguanide compounds, including 1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride, have been the subject of various characterization studies. Clement and Girreser (1999) investigated monoprotonated biguanides, including this compound, using 15N NMR spectroscopy. The study provided insights into the structural characterization of these compounds (Clement & Girreser, 1999).
Applications in Polymeric Materials
1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride has applications in the field of polymeric materials. Ikeda, Yamaguchi, and Tazuke (1986) demonstrated the controlled release of biguanide biocides from polymeric materials, indicating its potential use in self-sterilizing materials (Ikeda, Yamaguchi, & Tazuke, 1986).
Mutagenic Reactions
The compound has also been studied in the context of mutagenic reactions. Ackermann-Schmidt, Süssmuth, and Lingens (1982) explored the reactions of a related biguanide mutagen with guanosine and cysteine, providing insights into its chemical behavior and potential risks (Ackermann-Schmidt, Süssmuth, & Lingens, 1982).
Energetic Material Synthesis
1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride is involved in the synthesis of energetic materials. Fischer et al. (2013) synthesized various nitrogen-rich salts, including those derived from biguanides, highlighting their potential in applications requiring high thermal stability (Fischer, Klapötke, Reymann, & Stierstorfer, 2013).
Corrosion Inhibition Studies
The compound has been studied for its potential in corrosion inhibition. Chakrabarti (1984) investigated the corrosion inhibitive efficiencies of biguanide monohydrochloride derivatives, including 1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride, on mild steel in acidic environments (Chakrabarti, 1984).
作用機序
特性
IUPAC Name |
[(E)-N'-carbamimidoylcarbamimidoyl]-bis(2-hydroxyethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O2.ClH/c7-5(8)10-6(9)11(1-3-12)2-4-13;/h12-13H,1-4H2,(H5,7,8,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYJALIVCWOXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)[NH+](CCO)C(=NC(=N)N)N.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[NH+](CCO)/C(=N/C(=N)N)/N.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(2-hydroxyethyl)biguanide monohydrochloride | |
CAS RN |
101491-37-6 | |
| Record name | Biguanide, 1,1-bis(2-hydroxyethyl)-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101491376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol](/img/structure/B3060809.png)
![3'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B3060810.png)
![3'-(Benzyloxy)[1,1'-biphenyl]-3-ol](/img/structure/B3060811.png)
![3'-(Benzyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B3060812.png)
![4'-(Benzyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B3060813.png)
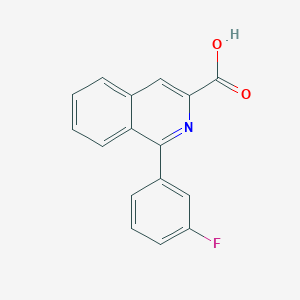

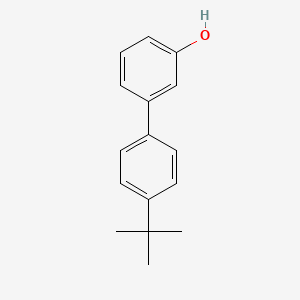

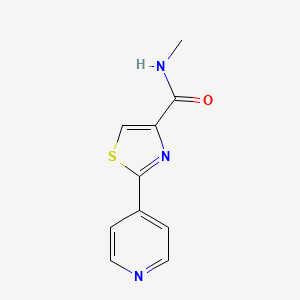
![[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B3060826.png)
![3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3060829.png)
